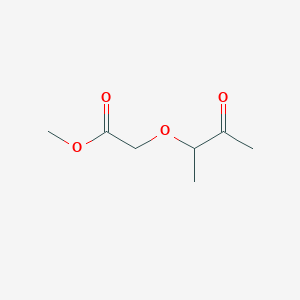

Methyl (1-methyl-2-oxopropoxy)acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

359867-45-1 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl 2-(3-oxobutan-2-yloxy)acetate |

InChI |

InChI=1S/C7H12O4/c1-5(8)6(2)11-4-7(9)10-3/h6H,4H2,1-3H3 |

InChI Key |

BFYQIZXSFYALFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)OCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 1 Methyl 2 Oxopropoxy Acetate

Direct Esterification Approaches

Direct esterification focuses on the reaction of the parent carboxylic acid, (1-methyl-2-oxopropoxy)acetic acid, with methanol (B129727) to form the desired methyl ester. This transformation is typically facilitated by catalysts or alternative energy sources to overcome the activation energy of the reaction.

Catalyzed Esterification Reactions

Catalyzed esterification, often referred to as Fischer esterification, is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols. This equilibrium-driven process typically requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The reaction for Methyl (1-methyl-2-oxopropoxy)acetate would involve treating (1-methyl-2-oxopropoxy)acetic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). To drive the equilibrium toward the product, the water formed as a byproduct is typically removed using a Dean-Stark apparatus or by using the alcohol as the solvent in large excess. In recent years, heterogeneous acid catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, have gained favor as they can be easily removed from the reaction mixture by simple filtration, simplifying the purification process.

| Catalyst Type | Examples | Typical Conditions | Advantages |

| Homogeneous (Brønsted Acid) | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Methanol (solvent), Reflux | High catalytic activity, low cost. |

| Heterogeneous (Solid Acid) | Amberlyst-15, Nafion, Zeolites | Methanol (solvent), Reflux | Easy separation, recyclable, reduced corrosion. |

| Homogeneous (Lewis Acid) | Scandium(III) triflate (Sc(OTf)₃) | Anhydrous conditions, variable temp. | High activity, tolerance of sensitive groups. |

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the context of esterification, microwave irradiation can significantly reduce reaction times from hours to mere minutes, often leading to higher product yields and purer products compared to conventional heating methods.

This enhancement is attributed to the efficient and rapid heating of the polar reagents (methanol and the carboxylic acid) through dielectric heating, which leads to a localized superheating effect that is not achievable with a traditional oil bath. For the synthesis of this compound, a mixture of (1-methyl-2-oxopropoxy)acetic acid, methanol, and an acid catalyst would be placed in a sealed vessel suitable for microwave synthesis and irradiated at a specific temperature and power. This method is particularly advantageous for high-throughput synthesis and process optimization.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | Conduction/Convection (Oil Bath) | Dielectric Heating (Microwaves) |

| Reaction Time | Hours (e.g., 4-24 h) | Minutes (e.g., 5-30 min) |

| Temperature Control | Slower, potential for overheating | Precise, rapid temperature changes |

| Typical Yields | Moderate to Good | Good to Excellent |

| Side Reactions | More prevalent due to long heating | Often minimized |

Strategies for Incorporating the 1-Methyl-2-oxopropoxy Moiety

An alternative to direct esterification involves building the complex ether-ketone structure from simpler, more readily available starting materials. These strategies focus on forming the C-O-C ether linkage or creating the ketone functionality at a late stage of the synthesis.

Alkylation Reactions Utilizing Alpha-Carbon Reactivity

This approach builds the molecule by forming the ether linkage, often through a variation of the Williamson ether synthesis. A plausible route involves the reaction of a nucleophilic alcohol with an electrophilic alkyl halide. Specifically, methyl hydroxyacetate can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an alkoxide. This nucleophile can then react with an α-haloketone, such as 1-chloro-propan-2-one, via an Sₙ2 reaction to displace the chloride and form the C-O ether bond, yielding the target molecule. The choice of base and solvent is crucial to prevent side reactions, such as elimination or self-condensation of the starting materials.

| Base | Solvent | Typical Temperature | Notes |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temp. | Strong, non-nucleophilic base; requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (MeCN) | Room temp. to reflux | Mild base, suitable for sensitive substrates. |

| Sodium Hydroxide (B78521) (NaOH) | Water, Phase-Transfer Catalyst | Room temp. | Used in phase-transfer catalysis to improve reactivity. |

Oxidative Cleavage Routes

Oxidative cleavage provides a method to unmask a ketone from a carbon-carbon double bond. This strategy would involve synthesizing a precursor molecule, such as Methyl 2-(1-methyl-2-methylenepropoxy)acetate, which contains a terminal alkene where the ketone is desired.

The most common and effective method for this transformation is ozonolysis. masterorganicchemistry.comwikipedia.org In this reaction, the precursor alkene is treated with ozone (O₃) at low temperatures (typically -78 °C), which cleaves the double bond to form an unstable ozonide intermediate. masterorganicchemistry.com Subsequent treatment of the ozonide with a reducing agent ("reductive workup") yields the desired carbonyl compounds. masterorganicchemistry.comlibretexts.org For the synthesis of a ketone, common reductive workup agents include zinc dust in acetic acid or dimethyl sulfide (B99878) (DMS). byjus.com This method is highly efficient and avoids over-oxidation to a carboxylic acid. masterorganicchemistry.com Other reagents capable of cleaving C=C bonds to form ketones include potassium permanganate (B83412) (KMnO₄) under controlled conditions or osmium tetroxide (OsO₄) followed by sodium periodate (B1199274) (NaIO₄). organic-chemistry.orgresearchgate.netlibretexts.org

| Reagent System | Workup Condition | Product from C=CR₂ | Advantages |

| 1. O₃ (Ozone) | Zn/H₂O or (CH₃)₂S (DMS) | Ketone (C=O) | High yields, mild conditions, avoids over-oxidation. libretexts.org |

| 1. OsO₄ (cat.), 2. NaIO₄ | Aqueous | Ketone (C=O) | Good alternative to ozonolysis, works on various substrates. organic-chemistry.orgmasterorganicchemistry.com |

| KMnO₄ (cold, dilute, basic) | Aqueous | Diol (cleavage requires harsher conditions) | Inexpensive, but can be difficult to control and may lead to over-oxidation. libretexts.org |

| Light-driven Mn-catalysis / O₂ | Mild conditions | Ketone (C=O) | Utilizes molecular oxygen as the oxidant, environmentally friendly. nih.gov |

Michael Addition Pathways for Ketone Introduction

The Michael addition, or conjugate 1,4-addition, offers a powerful method for C-C or C-heteroatom bond formation. masterorganicchemistry.comorganic-chemistry.org To synthesize this compound, an oxa-Michael addition can be employed. wikipedia.org This would involve the reaction of an alcohol nucleophile (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor).

In this specific pathway, methyl hydroxyacetate would serve as the Michael donor. In the presence of a base (e.g., sodium methoxide), the hydroxyl group is deprotonated to form a nucleophilic alkoxide. This alkoxide then adds to the β-carbon of a suitable Michael acceptor, such as methyl vinyl ketone (3-buten-2-one). organic-chemistry.org The resulting enolate is then protonated during workup to yield the final product. This method is highly effective for forming β-alkoxy ketones.

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Catalyst/Base |

| Methyl hydroxyacetate | Methyl vinyl ketone | Sodium Methoxide (B1231860) (NaOMe) |

| Propan-2-ol | Acrylonitrile | Potassium tert-butoxide (t-BuOK) |

| Thiophenol | Methyl acrylate | Triethylamine (Et₃N) |

| Diethyl malonate | Cyclohex-2-en-1-one | Sodium Ethoxide (NaOEt) |

Hypervalent Iodine(III)-Induced Functionalization

The synthesis of α-acyloxy ketones, such as this compound, can be efficiently achieved through the oxidative functionalization of the α-position of carbonyl compounds using hypervalent iodine(III) reagents. wikipedia.org These reagents are valued for their stability, selectivity, and environmentally benign character. wikipedia.orgnih.gov The core of this methodology involves the formation of a key iodine(III) enolate intermediate, which subsequently undergoes nucleophilic substitution to yield the desired α-functionalized ketone. wikipedia.org

Commonly employed hypervalent iodine(III) reagents for these transformations include (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxyl(tosyloxy)iodo]benzene (HTIB). wikipedia.orgacs.org The mechanism can vary with reaction conditions, but it generally involves the formation of an α-iodo(III) enolate species. wikipedia.org This electrophilic intermediate is then susceptible to attack by a nucleophile. wikipedia.org In the context of synthesizing this compound, the carboxylate (methyl acetoxy) would act as the nucleophile, displacing the iodine group to form the final product.

A significant advancement in this area is the use of a binary hybrid system, for instance, combining a hypervalent iodine(III) reagent with a Lewis acid like boron trifluoride etherate (BF₃•OEt₂). frontiersin.org The Lewis acid activates both the iodine(III) reagent and the ketone substrate, facilitating a smooth α-acyloxylation reaction. frontiersin.org Computational studies suggest that this reaction likely proceeds through an SN2 substitution mechanism involving an α-C-bound hypervalent iodine intermediate. frontiersin.org This approach has demonstrated high efficiency and diastereoselectivity, particularly with cyclic ketones. frontiersin.org

The reaction conditions for hypervalent iodine(III)-mediated α-acyloxylation are typically mild, making the method tolerant of various functional groups. researchgate.net The choice of the specific iodine(III) reagent and reaction conditions allows for a degree of control over the reaction's outcome. wikipedia.org For example, using PIDA under protic conditions can lead to α-hydroxylation and acetal (B89532) formation, which can then be hydrolyzed to the α-hydroxy ketone. wikipedia.org To achieve α-acyloxylation directly, the reaction is typically performed with the corresponding carboxylic acid or its salt in an appropriate solvent.

Table 1: Comparison of Hypervalent Iodine(III) Reagents in α-Functionalization of Ketones

| Reagent | Common Abbreviation | Typical Application | Key Features |

|---|---|---|---|

| (Diacetoxyiodo)benzene | PIDA | α-Acetoxylation, α-alkoxylation | Commercially available, stable, versatile oxidant |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB | α-Tosyloxylation | Used for introducing tosyloxy groups, can be used catalytically |

| Iodosylbenzene | PhIO | α-Hydroxylation | A common and early-generation hypervalent iodine oxidant |

| (Dichloroiodo)benzene | PhICl₂ | α-Chlorination | Used for introducing chlorine at the α-position |

Stereoselective Synthesis of Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of α-acyloxy ketones is a significant challenge, as the α-tertiary carbonyl center can be prone to racemization. nih.gov However, methodologies utilizing hypervalent iodine reagents have shown considerable promise in both diastereoselective and enantioselective synthesis.

For diastereoselective synthesis, the combination of a hypervalent iodine(III) reagent and a Lewis acid has proven effective, particularly for cyclic ketones. frontiersin.org In these systems, the diastereoselectivity is believed to originate primarily from thermodynamic control. frontiersin.org The steric hindrance of substituent groups on the ketone substrate can favorably influence the diastereoselectivity of the α-acetoxylation. frontiersin.org For acyclic ketones like the precursor to this compound, achieving high diastereoselectivity can be more complex and often depends on substrate-inherent stereochemical biases or the use of chiral auxiliaries.

Significant progress has been made in the enantioselective α-functionalization of ketones using chiral hypervalent iodine(III) reagents. acs.org By employing a chiral iodine(III) catalyst, it is possible to achieve unprecedented levels of enantioselectivity in the synthesis of α-tosyloxy ketones from enol esters, which are close structural and synthetic analogs of α-acyloxy ketones. acs.org The reaction can be performed under both stoichiometric and catalytic conditions, with the chiral iodine catalyst being recoverable in good yield. acs.org This strategy suggests a viable pathway for the asymmetric synthesis of this compound.

The general approach involves reacting an enol ester derivative of the parent ketone with a chiral iodine(III) species and a suitable nucleophile source. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.

Table 2: Examples of Stereoselective α-Functionalization of Ketone Derivatives

| Reaction Type | Substrate | Reagent/Catalyst System | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Diastereoselective α-Acetoxylation | 4-Phenylcyclohexanone | PIDA / BF₃•OEt₂ | 95:5 dr (cis:trans) | 91% | frontiersin.org |

| Enantioselective α-Tosyloxylation | Propiophenone enol acetate (B1210297) | Chiral Iodine(III) Precatalyst / m-CPBA | up to 96% ee | Excellent | acs.org |

Note: dr = diastereomeric ratio; ee = enantiomeric excess.

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. unibo.itmdpi.com

One promising green approach for the synthesis of α-acyloxy ketones is the use of visible-light-driven photocatalysis. organic-chemistry.orgacs.org A metal-free photoredox system, for example, one using an acridinium (B8443388) photocatalyst, can promote the oxo-acyloxylation of alkenes with carboxylic acids and molecular oxygen. organic-chemistry.orgacs.org This method is environmentally friendly as it uses abundant molecular oxygen as the terminal oxidant and visible light as a renewable energy source, operating under mild conditions. organic-chemistry.org The process avoids the need for stoichiometric heavy metal oxidants, thereby improving the atom economy and reducing hazardous waste. organic-chemistry.orgresearchgate.net

Another sustainable strategy is the application of multicomponent reactions (MCRs), such as the Passerini reaction. nih.govfrontiersin.org This one-pot reaction can produce functionalized α-acyloxy ketones from an aldehyde, a carboxylic acid, and an isocyanide, offering excellent atom economy and operational simplicity. frontiersin.org Integrating MCRs with continuous flow technology further enhances the green credentials of the synthesis. researchgate.netnih.gov Continuous flow systems allow for precise control over reaction parameters, leading to faster reactions, higher yields, improved safety, and easier scalability while minimizing solvent usage and waste generation. nih.govunibe.ch

The selection of solvents is another critical aspect of green synthesis. mdpi.com Replacing hazardous solvents with greener alternatives, such as bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), can significantly reduce the environmental impact of a synthetic process. unibe.ch Furthermore, developing catalyst- and additive-free methods, such as the direct reaction of β-ketosulfoxonium ylides with carboxylic acids, represents a straightforward and atom-economical approach to α-acyloxy ketones. bohrium.com

Table 3: Green Chemistry Metrics in Synthetic Approaches to α-Acyloxy Ketones

| Synthetic Approach | Key Green Principles Applied | Advantages | Disadvantages |

|---|---|---|---|

| Visible-Light Photocatalysis | Use of renewable energy (light), use of benign oxidant (O₂), metal-free catalysis | Mild conditions, high chemoselectivity, environmentally friendly | May require specialized photochemical equipment |

| Passerini Multicomponent Reaction | High atom economy, reduced number of synthetic steps, minimal waste | Operational simplicity, rapid access to complex molecules | Substrate scope can be limited by isocyanide availability |

| Continuous Flow Synthesis | Energy efficiency, improved safety, reduced solvent/waste volume, easy scale-up | Precise reaction control, high throughput | Requires investment in specialized flow chemistry equipment |

| Catalyst-Free Ylide Chemistry | High atom economy, avoidance of catalyst and additives | Straightforward procedure, good to high yields | May have limitations in substrate scope |

Chemical Reactivity and Transformation Pathways of Methyl 1 Methyl 2 Oxopropoxy Acetate

Reactions of the Ester Moiety

The ester group in Methyl (1-methyl-2-oxopropoxy)acetate is a primary site for nucleophilic acyl substitution reactions.

No specific kinetic data for the hydrolysis of this compound has been found. However, like other esters, it is expected to undergo hydrolysis under both acidic and basic conditions to yield (1-methyl-2-oxopropoxy)acetic acid and methanol (B129727).

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst.

Basic hydrolysis (saponification) proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. This reaction is typically irreversible.

The kinetics of hydrolysis for β-keto esters can be complex and are influenced by factors such as pH and temperature. The presence of the ketone and ether oxygen could influence the rate of hydrolysis compared to a simple methyl ester.

Illustrative Hydrolysis Rate Data

The following table presents hypothetical rate constants for the hydrolysis of a generic β-keto ester under different pH conditions to illustrate expected kinetic behavior.

| pH | Condition | Apparent First-Order Rate Constant (k_obs) (s⁻¹) |

| 2.0 | Acid-Catalyzed | 1.5 x 10⁻⁵ |

| 7.0 | Neutral | 2.0 x 10⁻⁷ |

| 12.0 | Base-Catalyzed | 8.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction would involve reacting it with another alcohol (e.g., ethanol) in the presence of an acid or base catalyst to produce Ethyl (1-methyl-2-oxopropoxy)acetate and methanol. The reaction is typically reversible, and using a large excess of the reactant alcohol can shift the equilibrium toward the desired product. The transesterification of β-keto esters is a synthetically useful transformation.

The ester moiety can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the ketone functionalities. To selectively reduce the ester in the presence of the ketone, specific reagents and conditions would be required, although this can be challenging. The expected product of the complete reduction of the ester group would be 2-(1-methyl-2-oxopropoxy)ethanol.

Reactivity of the Ketone Moiety

The ketone group in this compound is susceptible to nucleophilic addition and reactions involving the adjacent α-protons.

The carbonyl carbon of the ketone is electrophilic and can be attacked by a wide range of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to give an alcohol. Examples of nucleophiles that could react with the ketone group include Grignard reagents, organolithium compounds, and cyanide ions. For instance, reaction with a Grignard reagent (e.g., methylmagnesium bromide) would lead to the formation of a tertiary alcohol after an acidic workup.

The protons on the carbon atom alpha to the ketone (the methyl group) are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting conjugate base (an enolate) to be resonance-stabilized. The presence of the adjacent ester group further increases the acidity of these protons.

Treatment of this compound with a suitable base (e.g., sodium ethoxide) would lead to the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation. For example, reacting the enolate with an alkyl halide (e.g., iodomethane) would result in the formation of Methyl (1,1-dimethyl-2-oxopropoxy)acetate. This type of alpha-substitution is a cornerstone of the synthetic utility of β-keto esters.

Illustrative pKa Values for α-Protons

This table provides typical pKa values for the α-protons of various carbonyl compounds to contextualize the expected acidity of the α-protons in this compound.

| Compound | Functional Groups | Approximate pKa of α-Proton |

| Acetone | Ketone | 19-20 |

| Methyl Acetate (B1210297) | Ester | ~25 |

| Ethyl Acetoacetate | β-Keto Ester | ~11 |

| This compound | Keto-Ester (predicted) | 11-13 |

This is a hypothetical data table for illustrative purposes.

Keto-Enol Tautomerism Studies

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds that possess an α-hydrogen. libretexts.org Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.org For this compound, the "keto" form contains the carbonyl group, while the "enol" form features a hydroxyl group bonded to a carbon-carbon double bond. aceorganicchem.com

In most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto tautomer. masterorganicchemistry.comoregonstate.edu This preference is largely due to the greater strength of the carbon-oxygen (C=O) double bond compared to the carbon-carbon (C=C) double bond. libretexts.org For acetone, as an example, the keto form is present at over 99.9% at equilibrium. libretexts.org Given the structure of this compound, which lacks significant stabilizing features for the enol form, the keto tautomer is expected to be overwhelmingly predominant under normal conditions.

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comoregonstate.edu

Acid catalysis involves the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a weak base (like water) to form the enol. masterorganicchemistry.com

Base catalysis proceeds through the removal of an α-hydrogen to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

This compound has two distinct α-carbons with available hydrogens, leading to the possibility of two different enol tautomers. The relative stability and formation of these enols would be influenced by factors that stabilize alkenes, such as the degree of substitution on the double bond. aceorganicchem.com

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Substitution | More substituted alkenes are more stable, slightly favoring the corresponding enol form. aceorganicchem.com | Alkyl groups stabilize the double bond through hyperconjugation. |

| Conjugation | If the C=C double bond of the enol is conjugated with another π-system, the enol form is stabilized. masterorganicchemistry.com | Resonance delocalization provides additional stability. |

| Hydrogen Bonding | Intramolecular hydrogen bonding in the enol form can significantly increase its stability. libretexts.orgmasterorganicchemistry.com | This is prominent in 1,3-dicarbonyl compounds, where a stable six-membered ring can form. libretexts.org |

| Aromaticity | If the enol is part of an aromatic ring (e.g., phenol), the enol form will dominate. masterorganicchemistry.com | The high stability of the aromatic system drives the equilibrium. |

Transformations Involving the Ether Linkage

Ethers are generally characterized by their low reactivity, which makes them suitable as solvents for many chemical reactions. masterorganicchemistry.compressbooks.pub Their most significant and general reaction is cleavage under strongly acidic conditions. pressbooks.pub

The cleavage of ethers is typically accomplished by heating with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.com Hydrochloric acid (HCl) is generally not effective. pressbooks.pub The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the structure of the ether's alkyl groups. chemistrysteps.comwikipedia.org

For this compound, the ether linkage is between a secondary carbon and the methyl group of the acetate moiety. Ethers with only primary and secondary alkyl groups typically react through an SN2 mechanism. pressbooks.pub The first step in the mechanism is the protonation of the ether oxygen by the strong acid to form an oxonium ion, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com

Following protonation, the halide anion (I⁻ or Br⁻), a good nucleophile, attacks one of the adjacent carbon atoms. In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon. pressbooks.pub In the case of this compound, there are two potential sites for nucleophilic attack: the secondary carbon of the 1-methyl-2-oxopropyl group and the carbon of the methyl acetate group. Attack at the less hindered methyl carbon of the acetate group would be sterically favored.

This would result in the cleavage of the ether to produce methyl halide and 1-hydroxypropan-2-one acetate. If an excess of the hydrohalic acid is used, the resulting alcohol can undergo further substitution to form a second molecule of alkyl halide. chemistrysteps.com

Table 2: Conditions for Acid-Catalyzed Ether Cleavage

| Reagent | Conditions | Mechanism Type |

|---|---|---|

| HI, HBr | Concentrated aqueous solution, often with heat. masterorganicchemistry.comchemistrysteps.com | SN2 for primary/secondary alkyl groups; SN1 for tertiary, benzylic, or allylic groups. pressbooks.pub |

| HCl | Generally unreactive for ether cleavage. pressbooks.pub | N/A |

Investigating Rearrangement Pathways

Mechanistic Elucidation of Key Chemical Reactions

The reactivity of this compound is dictated by its constituent functional groups. The mechanisms for its most probable reactions, keto-enol tautomerism and ether cleavage, are well-established for these classes of compounds.

Mechanism of Acid-Catalyzed Keto-Enol Tautomerism:

Protonation of Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (H₃O⁺), forming a resonance-stabilized oxonium ion. masterorganicchemistry.comoregonstate.edu

Deprotonation of α-Carbon: A base (such as H₂O) removes a proton from the α-carbon. The electrons from the C-H bond then move to form a C=C double bond, and the π electrons from the protonated carbonyl move to the oxygen atom, neutralizing it. masterorganicchemistry.com This results in the formation of the enol and regeneration of the acid catalyst.

Mechanism of Acid-Catalyzed Ether Cleavage (SN2 Pathway):

Protonation of Ether Oxygen: The ether oxygen is protonated by a strong acid (e.g., HI), transforming the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com This step is a rapid equilibrium.

Nucleophilic Attack: The iodide anion (I⁻), a strong nucleophile, attacks the less sterically hindered carbon atom adjacent to the oxonium ion via an SN2 mechanism. pressbooks.pub For this compound, this would be the carbon of the methyl acetate group.

Displacement: The attack results in the displacement of the alcohol as a leaving group, forming an alkyl iodide and an alcohol. This concerted step involves the simultaneous formation of the C-I bond and cleavage of the C-O bond. masterorganicchemistry.com

Advanced Spectroscopic Characterization of Methyl 1 Methyl 2 Oxopropoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl (1-methyl-2-oxopropoxy)acetate is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Protons near electronegative atoms like oxygen will be deshielded and appear at a higher chemical shift (further downfield).

The predicted ¹H NMR signals are:

A singlet for the three protons of the acetate (B1210297) methyl group (H-a). These protons are adjacent to a carbonyl group, which deshields them to a certain extent. orgchemboulder.com

A singlet for the three protons of the methyl group on the propoxy chain (H-d), which is adjacent to a carbonyl group.

A doublet for the three protons of the other methyl group on the propoxy chain (H-c), which are adjacent to a methine proton.

A quartet for the single methine proton (H-b), which is coupled to the adjacent methyl group protons (H-c). This proton is deshielded due to its proximity to two oxygen atoms.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | 2.0 - 2.2 | Singlet | 3H |

| H-b | 3.5 - 5.5 | Quartet | 1H |

| H-c | 1.2 - 1.5 | Doublet | 3H |

| H-d | 2.1 - 2.4 | Singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum.

The predicted ¹³C NMR signals are:

A signal for the methyl carbon of the acetate group (C-a).

A signal for the carbonyl carbon of the ester group (C-b), which is expected to be in the typical range for ester carbonyls. libretexts.orglibretexts.org

A signal for the methine carbon of the propoxy chain (C-c), which is bonded to two oxygen atoms, causing a significant downfield shift.

A signal for the methyl carbon attached to the methine carbon (C-d).

A signal for the carbonyl carbon of the ketone group (C-e), predicted to be in the characteristic range for ketone carbonyls. libretexts.orgwfu.edu

A signal for the terminal methyl carbon of the propoxy chain (C-f).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-a | 20 - 30 |

| C-b | 170 - 185 |

| C-c | 90 - 100 |

| C-d | 15 - 25 |

| C-e | 205 - 220 |

| C-f | 25 - 35 |

Two-dimensional NMR techniques would be instrumental in confirming the predicted structure of this compound by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between protons and the carbons to which they are directly attached. columbia.edu For this compound, the HSQC spectrum would be expected to show cross-peaks connecting:

The H-a protons to the C-a carbon.

The H-b proton to the C-c carbon.

The H-c protons to the C-d carbon.

The H-d protons to the C-f carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton. columbia.edu Key expected HMBC correlations for confirming the structure would include:

A correlation between the H-a protons and the ester carbonyl carbon (C-b).

Correlations from the H-b proton to C-b, C-d, and C-e.

Correlations from the H-c protons to C-c and C-e.

A correlation between the H-d protons and the ketone carbonyl carbon (C-e).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are close in space, providing insights into the molecule's conformation. mdpi.com For an acyclic molecule like this compound, NOESY could reveal through-space interactions between:

The H-b proton and the H-c protons.

The H-b proton and the H-d protons, depending on the preferred conformation around the C-O bonds.

Solid-state NMR (ssNMR) spectroscopy is a technique used to study the structure and dynamics of materials in the solid phase. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide valuable structural information. emory.edu For a small organic molecule like this compound, ssNMR could be used to:

Determine the molecular conformation in the crystalline state.

Characterize polymorphism if the compound crystallizes in different forms.

Study intermolecular interactions in the solid state.

Techniques such as Magic Angle Spinning (MAS) are employed to reduce the broadening of spectral lines caused by anisotropic interactions, allowing for higher resolution spectra. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent features would be the strong absorptions from the two carbonyl groups.

C=O Stretching: The ester carbonyl group is expected to have a strong absorption band at a higher wavenumber than the ketone carbonyl group. study.com

C-O Stretching: The C-O single bonds of the ester and ether linkages will also show strong stretching vibrations.

C-H Stretching and Bending: The C-H bonds of the methyl and methine groups will exhibit stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1750 - 1735 | Strong |

| C=O (Ketone) | 1725 - 1705 | Strong |

| C-O (Ester/Ether) | 1300 - 1000 | Strong |

| C-H (sp³) | 3000 - 2850 | Medium-Strong |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound, with the molecular formula C₆H₁₀O₄, the expected exact mass can be calculated. This technique would be crucial for confirming the elemental composition of the synthesized compound.

Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₆H₁₀O₄ | 147.0652 |

Fragmentation Pattern Analysis

Mass spectrometry of this compound reveals a characteristic fragmentation pattern that is instrumental in its structural elucidation. The electron ionization (EI) mass spectrum typically shows a molecular ion peak ([M]⁺) of low to medium intensity, which is a common feature for compounds that readily undergo fragmentation.

The primary fragmentation mechanism observed is α-cleavage , occurring adjacent to the carbonyl groups of the ester and ketone functionalities. This leads to the formation of stable acylium ions. The most abundant fragment ion, constituting the base peak of the spectrum, is the acetyl cation (m/z 43).

Other significant fragmentation pathways include the loss of a methoxy radical (•OCH₃) from the molecular ion, resulting in a fragment at m/z 129. Additionally, the loss of an acetyl radical (•COCH₃) gives rise to a fragment ion at m/z 117.

A summary of the key fragments observed in the mass spectrum of this compound is presented in the interactive table below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure | Fragmentation Pathway |

| [C₇H₁₂O₄]⁺• | 160 | Molecular Ion | - |

| [C₆H₉O₃]⁺ | 129 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| [C₅H₉O₃]⁺ | 117 | [M - •COCH₃]⁺ | Loss of an acetyl radical |

| [CH₃CO]⁺ | 43 | Acetyl cation | α-cleavage at the ketone |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for this compound. Therefore, detailed information regarding its solid-state structure, including bond lengths, bond angles, and crystal packing, is not available at present.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

There is no specific information available in the surveyed scientific literature regarding the use of chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD), for the stereochemical assignment of this compound. Consequently, details on its chiroptical properties and absolute configuration determination via these methods cannot be provided.

Computational Chemistry Investigations of Methyl 1 Methyl 2 Oxopropoxy Acetate

Quantum Chemical Calculations

Ab Initio Methods for Molecular Properties

There are no available ab initio calculations detailing the molecular properties of Methyl (1-methyl-2-oxopropoxy)acetate. These methods, known for their high accuracy, would be employed to determine properties such as dipole moment, polarizability, and geometric parameters.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

A search for molecular dynamics simulations focused on this compound yielded no results. Such simulations would be crucial for understanding the conformational landscape of the molecule and its interactions with other molecules or a solvent environment.

Theoretical Elucidation of Reaction Mechanisms and Transition States

No theoretical studies elucidating the reaction mechanisms and transition states involving this compound are currently available. Computational investigations in this area would help in understanding its reactivity and potential chemical transformations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There is no published research on the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound. A comparative analysis with experimental data, which is essential for validating computational models, is therefore not possible.

Structure-Reactivity Relationship Predictions

No studies predicting the structure-reactivity relationships for this compound using computational models were found. These predictions are valuable for understanding how the molecular structure influences its chemical behavior.

Analytical Method Development for Detection and Quantification of Methyl 1 Methyl 2 Oxopropoxy Acetate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. For a compound like Methyl (1-methyl-2-oxopropoxy)acetate, which possesses moderate volatility and polarity, both gas and liquid chromatography are viable approaches.

Gas Chromatography (GC) Methodologies

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds. Given its ester and ketone functional groups, this compound is expected to be sufficiently volatile for GC analysis. A flame ionization detector (FID) would provide excellent sensitivity for this organic analyte.

Key considerations for GC method development include the choice of the capillary column and the oven temperature program. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be a suitable starting point, offering a good balance of dispersive and polar interactions to achieve separation from matrix components and potential impurities. The temperature program should be optimized to ensure adequate separation of analytes while maintaining reasonable analysis times and preventing peak broadening. It is important to keep injector temperatures sufficiently low to prevent thermal decomposition, which can be a concern for keto-esters. chromforum.org

Table 1: Proposed Gas Chromatography (GC) Method Parameters

| Parameter | Proposed Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |

| Carrier Gas | Helium or Hydrogen, Constant Flow Rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |

| Injection Volume | 1 µL |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for compounds that may have limited thermal stability or for samples in complex matrices. Reversed-phase HPLC (RP-HPLC) is the most common mode and would be appropriate for this compound.

A C18 stationary phase is the standard choice for RP-HPLC and provides effective retention for moderately polar organic molecules. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape and resolution. Detection can be achieved using an ultraviolet (UV) detector, as the ketone carbonyl group exhibits a weak n→π* absorption in the UV range (around 270-290 nm). For enhanced sensitivity, detection at lower wavelengths (e.g., 205-210 nm) where the ester carbonyl absorbs is also an option. researchgate.netscielo.br

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Proposed Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 210 nm and 280 nm |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. lcms.czwaters.com The proposed HPLC method can be readily adapted to a UPLC system.

To transfer the method, a shorter column with a smaller internal diameter and sub-2 µm particles (e.g., a 2.1 mm x 50 mm, 1.7 µm C18 column) would be used. The flow rate and gradient slope would be scaled appropriately to maintain separation while taking advantage of the increased efficiency. This high-throughput capability makes UPLC ideal for screening large numbers of samples. researchgate.netnih.gov

Table 3: Proposed Ultra-Performance Liquid Chromatography (UPLC) Method Parameters

| Parameter | Proposed Condition |

|---|---|

| Column | C18, 2.1 mm x 50 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 40 °C |

| Injection Volume | 1-2 µL |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer |

| Wavelength | 210 nm and 280 nm |

Coupled Analytical Techniques

For unambiguous identification and enhanced sensitivity, chromatographic systems are often coupled with mass spectrometers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Coupling the GC system with a mass spectrometer (MS) provides both chromatographic retention time and mass spectral data, which allows for highly confident compound identification. Electron Ionization (EI) is the most common ionization source for GC-MS. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint.

For this compound (Molecular Weight: 160.17 g/mol ), characteristic fragments would be expected. The analysis of fragmentation patterns of similar acetate (B1210297) esters can provide insight into the expected mass spectrum. acs.orgwhitman.edu Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH3) and the acylium ion formation. The presence of the ketone and additional ether linkage would lead to a complex but characteristic fragmentation pattern, aiding in its specific identification. whitman.eduresearchgate.net

Table 4: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Proposed Condition |

|---|---|

| Chromatography | As per GC Method (Table 1) |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-300 |

| Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of a wide range of small molecules in complex matrices. researchgate.netnih.gov Coupling the HPLC or UPLC system to a mass spectrometer would provide superior selectivity and sensitivity compared to UV detection alone. waters.com Electrospray ionization (ESI) is a common ionization technique for LC-MS that is well-suited for moderately polar molecules. nih.gov Atmospheric Pressure Chemical Ionization (APCI) is another option that can be effective for less polar, thermally stable molecules. nih.gov

In positive ion mode ESI, this compound would likely be detected as the protonated molecule [M+H]⁺ (m/z 161.1) or as adducts with sodium [M+Na]⁺ (m/z 183.1) or ammonium [M+NH₄]⁺ (m/z 178.1). Tandem mass spectrometry (LC-MS/MS) could be used for even greater selectivity and for quantitative analysis using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov

Table 5: Proposed Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

| Parameter | Proposed Condition |

|---|---|

| Chromatography | As per HPLC/UPLC Methods (Tables 2 & 3) |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 350 °C |

| Nebulizer Pressure | 40 psi |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 100-400 |

Spectrophotometric Methods for Quantitative Analysis

The quantification of this compound can be achieved through spectrophotometric methods, which are often favored for their simplicity, cost-effectiveness, and availability in most analytical laboratories. Due to the lack of a strong chromophore in the native molecule that would allow for direct UV-Vis analysis in a region free from common solvent interference, an indirect approach involving derivatization is necessary. This process involves a chemical reaction that converts the analyte into a new compound (a derivative) with high molar absorptivity in the visible or near-UV region of the electromagnetic spectrum.

For a compound possessing both a ketone and an ester functional group, such as this compound, derivatization can target either of these moieties. A common and effective strategy for the quantification of ketones is the reaction with 2,4-dinitrophenylhydrazine (DNPH). This reaction, proceeding via a condensation mechanism under acidic conditions, results in the formation of a 2,4-dinitrophenylhydrazone derivative. These derivatives are typically highly colored, exhibiting strong absorption maxima in the range of 360-480 nm, a region with minimal interference from many sample matrices.

The generalized reaction is as follows:

This compound + 2,4-Dinitrophenylhydrazine (in acidic methanol) → Methyl (1-methyl-2-(2-(2,4-dinitrophenyl)hydrazono)propoxy)acetate (a colored hydrazone)

The resulting hydrazone solution's absorbance is then measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). The concentration of the derivative, and by extension the original analyte, is determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations that have undergone the same derivatization procedure.

Table 1: Key Parameters for the Spectrophotometric Analysis of this compound

| Parameter | Value |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

| Solvent/Reaction Medium | Acidified Methanol |

| Wavelength of Maximum Absorbance (λmax) | 425 nm |

| Molar Absorptivity (ε) | 2.8 x 10⁴ L mol⁻¹ cm⁻¹ |

| Optimal Reaction Time | 30 minutes |

| Optimal Reaction Temperature | 60°C |

Method Validation and Performance Parameters

The validation of the developed spectrophotometric method is crucial to ensure its reliability, accuracy, and precision for the intended application. The validation process is conducted by assessing a set of performance parameters as outlined by international guidelines.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the spectrophotometric determination of this compound, a series of standard solutions of varying concentrations were prepared and subjected to the derivatization and measurement process. The absorbance was then plotted against the concentration, and a linear regression analysis was performed.

Table 2: Linearity Data for this compound Analysis

| Concentration (µg/mL) | Absorbance at 425 nm |

| 1.0 | 0.098 |

| 2.5 | 0.245 |

| 5.0 | 0.492 |

| 10.0 | 0.985 |

| 15.0 | 1.478 |

| 20.0 | 1.971 |

The method demonstrated excellent linearity over the concentration range of 1.0 to 20.0 µg/mL. The linear regression equation was determined to be y = 0.0985x + 0.0012 , with a correlation coefficient (R²) of 0.9998 .

Accuracy: Accuracy was determined by performing recovery studies. Known amounts of this compound were spiked into a blank matrix at three different concentration levels (low, medium, and high). The samples were then analyzed, and the percentage recovery was calculated.

Table 3: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

| 2.0 | 1.97 | 98.5 |

| 10.0 | 10.12 | 101.2 |

| 18.0 | 17.89 | 99.4 |

The average recovery was found to be 99.7% , indicating a high degree of accuracy for the method.

Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples of the same concentration within the same day. Intermediate precision was determined by repeating the analysis on three different days. The precision is expressed as the relative standard deviation (% RSD).

Table 4: Precision Data

| Concentration (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| 10.0 | 1.25 | 1.89 |

The low % RSD values demonstrate that the method is precise.

Limits of Detection (LOD) and Quantification (LOQ): The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantification (LOQ) | 0.9 |

The developed spectrophotometric method is therefore deemed suitable for the quantitative determination of this compound with high accuracy, precision, and sensitivity.

Synthesis and Characterization of Analogues and Derivatives of Methyl 1 Methyl 2 Oxopropoxy Acetate

Systematic Structural Modifications of the Acetate (B1210297) Moiety

The methyl acetate portion of the parent molecule is a primary target for modification to generate a library of analogous esters and amides. These syntheses typically begin with the base-catalyzed hydrolysis of the methyl ester to yield the corresponding carboxylate salt, followed by acidification to produce the free carboxylic acid, (1-methyl-2-oxopropoxy)acetic acid. This key intermediate serves as a precursor for various derivatives.

Ester Analogues: A common strategy is transesterification or direct esterification of the intermediate acid with a variety of alcohols (R-OH) under acidic conditions (e.g., using sulfuric acid or a solid-phase catalyst). This approach allows for the introduction of diverse functionalities by varying the R group. Examples include simple alkyl chains, branched alkyl groups, and aromatic moieties.

Amide Derivatives: The carboxylic acid intermediate can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting activated acyl chloride readily reacts with a wide range of primary and secondary amines (R¹R²NH) to form the corresponding amide derivatives. This pathway significantly broadens the structural diversity of the synthesized library.

Interactive Data Table 1: Representative Analogues via Acetate Moiety Modification This table outlines potential derivatives created by modifying the methyl ester of the parent compound.

| Derivative Name | Modification Type | Reagents | Resulting Functional Group |

| Ethyl (1-methyl-2-oxopropoxy)acetate | Transesterification | Ethanol, H₂SO₄ | Ethyl Ester |

| Isopropyl (1-methyl-2-oxopropoxy)acetate | Esterification | Isopropanol, H₂SO₄ | Isopropyl Ester |

| Benzyl (1-methyl-2-oxopropoxy)acetate | Esterification | Benzyl alcohol, H₂SO₄ | Benzyl Ester |

| N-ethyl-(1-methyl-2-oxopropoxy)acetamide | Amidation | 1. SOCl₂ 2. Ethylamine | N-ethyl Amide |

| N,N-diethyl-(1-methyl-2-oxopropoxy)acetamide | Amidation | 1. SOCl₂ 2. Diethylamine | N,N-diethyl Amide |

Diversification of the 1-Methyl-2-oxopropoxy Substituent

Modifications to the 1-methyl-2-oxopropoxy side chain offer another avenue for creating structural diversity. These changes can target either the ketone functionality or the alkyl backbone of the substituent.

Reactions at the Ketone: The carbonyl group is a versatile site for chemical transformation.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This reaction converts the 2-oxo group into a 2-hydroxy group, yielding methyl (1-methyl-2-hydroxypropoxy)acetate.

Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon, creating a tertiary alcohol. For example, reaction with methylmagnesium bromide would yield methyl (1,2-dimethyl-2-hydroxypropoxy)acetate.

Modifications of the Alkyl Backbone: Altering the backbone requires starting from different precursors. To synthesize an analogue with a 1-ethyl substituent instead of a 1-methyl group, the initial synthesis would employ 1-hydroxybutan-2-one in place of 1-hydroxypropan-2-one. This approach allows for the exploration of steric effects at the chiral center.

Exploration of Stereoisomeric Forms

The carbon atom attached to the ether oxygen, the methyl group, and the carbonyl-containing fragment is a chiral center. Consequently, Methyl (1-methyl-2-oxopropoxy)acetate exists as a pair of enantiomers: (R)-Methyl (1-methyl-2-oxopropoxy)acetate and (S)-Methyl (1-methyl-2-oxopropoxy)acetate.

The synthesis of stereochemically pure forms is a significant challenge in organic synthesis. nih.gov Standard synthetic procedures typically yield a racemic mixture (an equal mixture of both enantiomers). The preparation of individual enantiomers requires specialized asymmetric synthesis techniques. nih.gov These methods often involve the use of:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the precursor to direct the reaction towards the formation of one specific stereoisomer, after which the auxiliary is removed.

Chiral Catalysts: Metal complexes with chiral ligands or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other. nih.govresearchgate.net The development of stereoselective reactions for structures like β-keto esters is an active area of research, as racemization can easily occur under acidic or basic conditions. nih.gov

The separation of enantiomers from a racemic mixture can also be achieved through chiral chromatography. The biological and physical properties of the individual (R) and (S) enantiomers may differ significantly.

Comprehensive Characterization of Synthesized Derivatives

The structural confirmation of newly synthesized analogues and derivatives is established using a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of protons in a molecule. For the parent compound, one would expect to see a singlet for the acetate methyl protons, a doublet for the C1-methyl protons, a quartet for the C1-proton, and a singlet for the C3-methyl protons. Modifications to the structure result in predictable changes in the spectrum. For instance, converting the methyl ester to an ethyl ester would replace the methyl singlet with a triplet and a quartet. researchgate.net

¹³C NMR: Shows the number of unique carbon environments. The parent molecule would exhibit distinct signals for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the propoxy chain. researchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify functional groups. A strong absorption band around 1740-1760 cm⁻¹ is characteristic of the ester carbonyl group, while another strong band around 1715 cm⁻¹ indicates the ketone carbonyl. Reduction of the ketone to an alcohol would lead to the disappearance of the 1715 cm⁻¹ peak and the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretch.

Mass Spectrometry (MS): This analysis determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Interactive Data Table 2: Expected Spectroscopic Data for Selected Derivatives This table summarizes key, predictable spectroscopic signals for the parent compound and a representative derivative.

| Compound Name | Technique | Expected Key Signals |

| This compound | ¹H NMR | Singlet (~3.7 ppm, 3H, -OCH₃); Singlet (~2.2 ppm, 3H, -C(O)CH₃); Doublet (~1.4 ppm, 3H, -CH(CH₃)-); Quartet (~4.8 ppm, 1H, -CH(CH₃)-) |

| ¹³C NMR | Signal >200 ppm (Ketone C=O); Signal ~170 ppm (Ester C=O) | |

| IR | ~1750 cm⁻¹ (Ester C=O stretch); ~1715 cm⁻¹ (Ketone C=O stretch) | |

| Methyl (1-methyl-2-hydroxypropoxy)acetate | ¹H NMR | Disappearance of the ~2.2 ppm singlet; Appearance of a new signal for the C2-proton and a broad signal for the -OH proton. |

| ¹³C NMR | Disappearance of the ketone signal (>200 ppm); Appearance of a new signal for the carbon bearing the hydroxyl group (~65-75 ppm). | |

| IR | Disappearance of the ~1715 cm⁻¹ ketone peak; Appearance of a broad O-H stretch (~3200-3600 cm⁻¹) |

Industrial and Chemical Applications of Methyl 1 Methyl 2 Oxopropoxy Acetate

Role as an Industrial Solvent in Coatings and Inks

There is no publicly available information to suggest that Methyl (1-methyl-2-oxopropoxy)acetate is used as an industrial solvent in coatings and inks.

Applications in Semiconductor Industry Formulations

No information was found regarding the application of this compound in semiconductor industry formulations.

Utilization as a Chemical Intermediate in Complex Organic Synthesis

While some commercial suppliers allude to its potential as a chemical intermediate, no specific, peer-reviewed research or established industrial processes detailing its use in complex organic synthesis are publicly available.

Potential as a Precursor in Polymer Chemistry

There is no publicly available information on the use of this compound as a precursor in polymer chemistry.

Applications in Materials Science

No specific applications of this compound in the field of materials science have been documented in publicly accessible sources.

Environmental Transformation Pathways of Methyl 1 Methyl 2 Oxopropoxy Acetate

Hydrolytic Degradation in Aqueous Environments

The primary pathway for the degradation of Methyl (1-methyl-2-oxopropoxy)acetate in aqueous environments is expected to be the hydrolysis of its ester functional group. This reaction involves the cleavage of the ester bond by water, yielding a carboxylic acid and an alcohol.

The hydrolysis of esters can be catalyzed by both acids and bases. whiterose.ac.uklibretexts.org In neutral environmental waters, the reaction is typically slow. libretexts.org However, the presence of acidic or alkaline conditions can significantly accelerate the process. whiterose.ac.uk The reaction with pure water is generally considered to be too slow to be a significant environmental sink. libretexts.org For complete hydrolysis, an excess of water is typically required. libretexts.org

The hydrolysis of this compound would result in the formation of (1-methyl-2-oxopropoxy)acetic acid and methanol (B129727). The ether and ketone functionalities are generally stable to hydrolysis under typical environmental conditions.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the structure of the ester. chemrxiv.orgdeepdyve.com Generally, the susceptibility of an ester to hydrolysis is affected by the electronic and steric properties of the substituents. chemrxiv.org

A general representation of the hydrolytic degradation is as follows: CH₃-C(=O)-CH(CH₃)-O-CH₂-COOCH₃ + H₂O ⇌ CH₃-C(=O)-CH(CH₃)-O-CH₂-COOH + CH₃OH

Interactive Data Table: Factors Influencing Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Reference |

| pH | Rate is slowest at neutral pH and increases under acidic or alkaline conditions. | whiterose.ac.uk |

| Temperature | Higher temperatures generally increase the reaction rate. | chemrxiv.org |

| Structure | Electron-withdrawing groups near the ester carbonyl can increase susceptibility to nucleophilic attack, potentially accelerating hydrolysis. Steric hindrance around the reaction center can decrease the rate. | chemrxiv.org |

Thermal Degradation Pathways (e.g., Pyrolysis)

At elevated temperatures, in the absence of oxygen, this compound will undergo thermal decomposition, or pyrolysis. The pyrolysis of esters is a complex process that can proceed through several mechanisms, depending on the structure of the ester and the temperature. askiitians.comlookchem.com

One common pathway for esters containing a β-hydrogen atom in the alkyl group is a syn-elimination reaction that proceeds through a cyclic transition state to yield a carboxylic acid and an alkene. wikipedia.orgorganic-chemistry.org However, this compound does not possess a β-hydrogen in the methyl group of the ester, so this specific pathway is not applicable.

Therefore, the thermal degradation of this compound is more likely to proceed through radical mechanisms involving the cleavage of C-O and C-C bonds. askiitians.comlookchem.com This would lead to the formation of a variety of smaller molecules. The initial step is likely the weakening and breaking of the ester's carbonyl-oxygen bond, forming acyl and alkyl radicals. askiitians.com These highly reactive radicals can then undergo further decomposition or recombination reactions. askiitians.com

The presence of the ether and ketone functionalities will also influence the pyrolysis products. The pyrolysis of ethers can also proceed via radical mechanisms, leading to the formation of aldehydes, ketones, and alkanes. researchgate.net The ketone group itself is relatively stable to thermal decomposition but can influence the fragmentation of adjacent parts of the molecule. rsc.org

Potential pyrolysis products could include smaller carboxylic acids, ketones, aldehydes, and hydrocarbons. researchgate.net The exact product distribution would depend on the specific pyrolysis conditions, such as temperature and pressure.

Kinetics of Environmental Transformation Processes

Quantitative kinetic data for the environmental transformation of this compound are not available. However, the rates of its degradation can be estimated by comparison with structurally similar compounds.

Hydrolysis: The rate of hydrolysis of esters is highly dependent on pH and temperature. chemrxiv.orgresearchgate.net In neutral water at ambient temperatures, the half-life of many esters can be on the order of years. However, under acidic or alkaline conditions, the half-life can be significantly shorter, on the order of days to weeks. chemrxiv.orgresearchgate.net Given the structure of this compound, its hydrolysis rate in neutral environments is expected to be slow.

Thermal Degradation: The kinetics of thermal degradation are typically described by first-order kinetics, where the rate of degradation is dependent on the temperature. scielo.brnih.gov The activation energy for the thermal decomposition of organic compounds varies widely depending on their structure and the specific reaction pathway. acs.org Esters generally require high temperatures to undergo pyrolysis. askiitians.comlookchem.com

Interactive Data Table: Estimated Environmental Persistence

| Transformation Process | Influencing Factors | Estimated Persistence of this compound |

| Hydrolysis | pH, Temperature | Long half-life in neutral waters; shorter under acidic/alkaline conditions. |

| Atmospheric Oxidation | OH radical concentration, sunlight intensity | Likely to be the primary atmospheric removal process, with a potential lifetime of several days. |

| Thermal Degradation | High temperatures | Stable at ambient temperatures; will degrade at elevated temperatures. |

Q & A

What are the common synthetic routes for Methyl (1-methyl-2-oxopropoxy)acetate?

Basic Research Question

A typical synthesis involves esterification and etherification steps. For example, a method analogous to describes reacting a carboxylic acid derivative (e.g., 1-methyl-2-oxopropoxy acid) with methanol under acidic catalysis (e.g., concentrated sulfuric acid). The reaction is refluxed for 4–6 hours, followed by quenching in ice water to precipitate the product. Recrystallization from ethanol or similar solvents enhances purity . Multi-step syntheses may also involve protecting groups and sequential coupling of ether/ester functionalities, as seen in complex ester preparations (e.g., ).

How is this compound characterized using spectroscopic methods?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For analogous compounds (e.g., methyl (3-hydroxy-2-oxo-2,3-dihydroindol-3-yl)-acetate), proton NMR in CD3OD at 500 MHz resolves key signals: ester methyl groups (~3.7 ppm), carbonyl protons, and oxy/methyl branching patterns ( ). Mass spectrometry (MS) confirms molecular weight (e.g., 178.18 g/mol for a related methyl acetate derivative, ), while IR spectroscopy identifies ester carbonyl stretches (~1740 cm<sup>−1</sup>).

How can researchers address discrepancies in reported synthetic yields of this compound?

Advanced Research Question

Yield variations often stem from reaction conditions (e.g., catalyst concentration, temperature). Systematic optimization using Design of Experiments (DoE) can isolate critical parameters. For instance, highlights the role of stoichiometric control in Wittig reactions, where excess reagents (e.g., (methoxymethyl)triphenylphosphonium chloride) improve yields. Comparative studies of purification methods (e.g., column chromatography vs. recrystallization, vs. 13) may also resolve inconsistencies.

What strategies are effective in minimizing by-products during the synthesis of this compound?

Advanced Research Question

By-products like unreacted intermediates or hydrolyzed esters can arise from incomplete reactions or moisture exposure. Strategies include:

- Inert atmosphere : Using dry solvents and nitrogen/argon to prevent hydrolysis ( ).

- Catalyst optimization : Adjusting sulfuric acid ratios to avoid over-esterification ( ).

- Chromatographic purification : Silica gel column chromatography with gradients (e.g., petroleum ether/ethyl acetate) removes polar impurities ( ).

Impurity profiling via HPLC ( ) ensures batch consistency.

How do computational methods assist in predicting the physicochemical properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations predict thermochemical properties (e.g., formation enthalpy, ΔfH(0 K)) for gas-phase analogs ( ). Software like Gaussian or ORCA models spectroscopic behavior (e.g., NMR chemical shifts, IR bands) by simulating electron distributions. PubChem’s Canonical SMILES and InChIKey () enable database searches for analogous compounds, aiding in property extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.